molecular formula C11H10ClN3 B14865026 (2-(4-Chlorophenyl)pyrimidin-5-YL)methanamine

(2-(4-Chlorophenyl)pyrimidin-5-YL)methanamine

Cat. No.: B14865026
M. Wt: 219.67 g/mol
InChI Key: NQZPFDLTMRIJCJ-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-chlorophenyl group and a methanamine group. Heterocyclic compounds like this one are known for their diverse biological activities and are integral to many pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it ideal for forming carbon-carbon bonds . The process involves the reaction of 4-chlorophenylboronic acid with 2-bromo-5-methanamine pyrimidine in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Chlorophenyl)pyrimidin-5-yl]methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methanamine group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

[2-(4-chlorophenyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C11H10ClN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2

InChI Key

NQZPFDLTMRIJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CN)Cl

Origin of Product

United States

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